

# Technical Guide: Hydroxylamine-d3 Deuteriochloride

**Author:** BenchChem Technical Support Team. **Date:** February 2026

## Compound of Interest

Compound Name: *Hydroxylamine-d3  
deuteriochloride*

CAS No.: 15588-23-5

Cat. No.: B093119

[Get Quote](#)

Core Identity & Application Framework

## Executive Summary

### Hydroxylamine-d3 deuteriochloride (

) is the fully deuterated salt of hydroxylamine.[1] It serves as a critical electrophilic nitrogen source in the synthesis of deuterated oximes, hydroxamic acids, and subsequent primary amines.[2] Its primary utility in drug development lies in the "Deuterium Switch" strategy—introducing deuterium at metabolically labile sites (or adjacent positions) to alter pharmacokinetic profiles without affecting pharmacodynamics.[1]

Unlike standard hydroxylamine hydrochloride, this isotopologue prevents isotopic dilution during the synthesis of deuterated targets, specifically where exchangeable protons on nitrogen or oxygen are intermediates in a reaction pathway involving C-H bond formation (e.g., reduction of oximes to

-deuterated amines).[1][2]

## Chemical Identity & Physicochemical Properties

CAS Number: 15588-23-5 Synonyms: Hydroxylamine-d3 DCI; Hydroxylamine hydrochloride-d4; Trideuteriohydroxylamine deuteriochloride.[1][2][3][4]

**Table 1: Physicochemical Specifications**

Property	Specification	Note
Molecular Formula	(or )	Fully deuterated (4 D atoms)
Molecular Weight	73.52 g/mol	vs. 69.49 g/mol for non-deuterated
Isotopic Purity		Critical for quantitative tracing
Appearance	White to off-white crystalline solid	Hygroscopic
Melting Point	155–158 °C (dec.) <sup>[1][2][4][5][6]</sup> <sup>[7]</sup>	Decomposes violently if overheated
Solubility	Soluble in , Methanol-d4	Avoid protic H-solvents to prevent exchange
Acidity	Strong Acid (in solution)	of conjugate acid

## Structural Visualization

The following diagram illustrates the isotopic substitution pattern and the salt structure.

Figure 1: Structural composition of CAS 15588-23-5.<sup>[1][2][3]</sup> Note the complete substitution of Hydrogen (H) with Deuterium (D) on all polar positions.<sup>[1]</sup>

## Critical Handling & Safety (E-E-A-T)

Expert Insight: Hydroxylamine salts are notoriously unstable upon heating.<sup>[1]</sup> The deuterated form shares these hazards. The primary risk is explosive decomposition at elevated temperatures (>115°C) or in the presence of metal catalysts (Fe, Cu).<sup>[1]</sup>

## Protocol for Safe Storage & Handling:

- **Moisture Exclusion:** The D-Cl bond and N-D bonds are labile in the presence of atmospheric moisture ( ).<sup>[1]</sup> Upon contact, rapid H/D exchange occurs, degrading isotopic purity.<sup>[2]</sup>
  - Requirement: Store under Argon or Nitrogen in a desiccator.<sup>[1]</sup>
  - Handling: Weigh quickly in a glovebox or low-humidity environment.
- **Thermal Stability:** Never heat the solid above 60°C. Reactions involving this reagent should be temperature-controlled.
- **Incompatibility:** Incompatible with strong oxidizing agents (risk of fire/explosion) and strong bases (liberates free Hydroxylamine-d<sub>3</sub>, which is unstable).<sup>[1]</sup>

## Application: Synthesis of Deuterated Oximes

This protocol describes the conversion of a ketone to a deuterated oxime.<sup>[1]</sup> This is a common intermediate step for creating

-deuterated amines via reduction (e.g., with

).<sup>[1]</sup>

Objective: Synthesize Acetophenone-oxime-d (or generic equivalent) without isotopic scrambling.

## Experimental Workflow

Reagents:

- Substrate: Acetophenone (or target ketone).<sup>[1]</sup>
- Reagent: **Hydroxylamine-d<sub>3</sub> deuteriochloride** (CAS 15588-23-5).<sup>[1][3][6][8]</sup>
- Base: Sodium Acetate-d<sub>3</sub> (anhydrous) or Pyridine-d<sub>5</sub>.<sup>[1]</sup>
- Solvent: Methanol-d<sub>4</sub> (

) or Deuterium Oxide (

).[1]

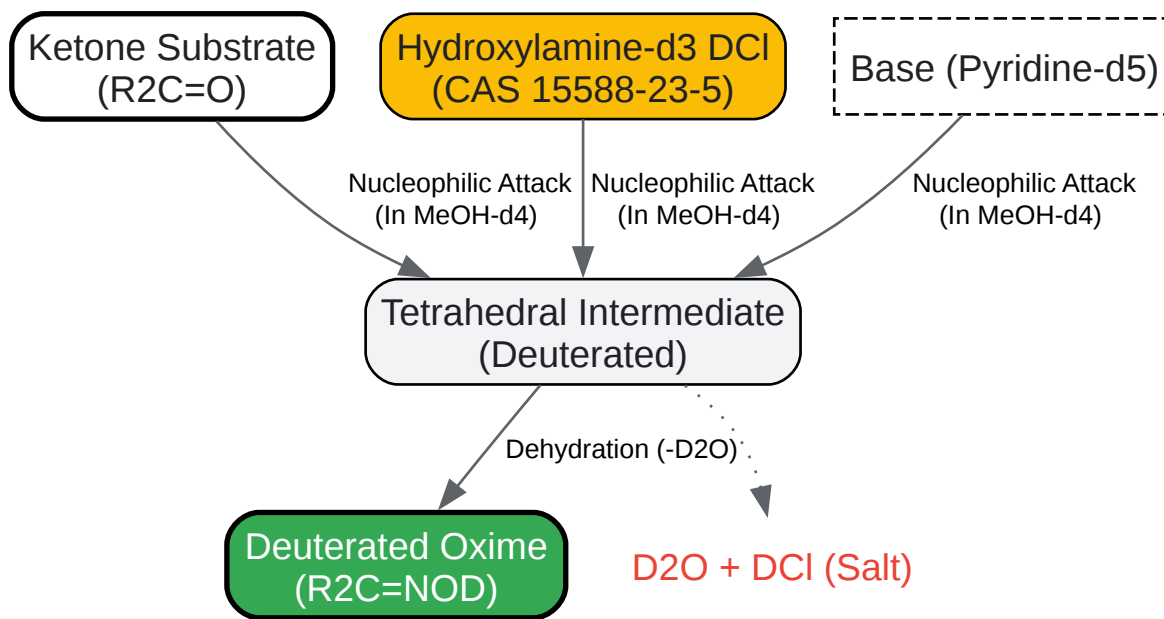
Rationale: Using non-deuterated solvents (MeOH, H<sub>2</sub>O) or bases (NaOH) will instantly exchange the N-D/O-D deuteriums for protons.[1] While the carbon skeleton remains untouched, the stoichiometry of the reagent will be compromised, and the final mass balance will shift.[2]

## Step-by-Step Protocol

- Preparation (Inert Atmosphere):
  - In a flame-dried round-bottom flask under  
  
, dissolve **Hydroxylamine-d3 deuteriochloride** (1.2 eq) in Methanol-d<sub>4</sub>.
  - Add Sodium Acetate-d<sub>3</sub> (1.5 eq) to buffer the solution and release the free base (  
  
) in situ.[1]
- Reaction:
  - Add the ketone (1.0 eq) dropwise.[1]
  - Stir at room temperature for 2–4 hours. (Heating is rarely needed for simple ketones and increases degradation risk).[1]
- Work-up (Critical for Isotope Retention):
  - If O-D/N-D retention is required: Evaporate solvent under vacuum.[1] Extract with an aprotic deuterated solvent (e.g.,  
  
) or dry DCM if immediate analysis is planned.[1]
  - If only Carbon-skeleton labeling is required (post-reduction): Standard aqueous workup is acceptable, as the oxime C=N bond is stable.
- Validation:

- NMR: Absence of O-H peak (typically broad singlet 8-10 ppm).[1]
- MS: Observe M+1 shift (for the oxime D) relative to the non-deuterated standard.

## Reaction Pathway Diagram[1][2]



[Click to download full resolution via product page](#)

Figure 2: Synthesis pathway for deuterated oximes using CAS 15588-23-5. Note the requirement for deuterated buffering to prevent back-exchange.

## Quality Control & Validation

To ensure the integrity of the "Deuterium Switch," the following QC steps are mandatory:

- Isotopic Purity Calculation (Mass Spec):
  - Compare the intensity of the molecular ion ( ) vs. the isotopologue ( )  
,  
(-form).

- Acceptance Criteria:  
  
contribution from the H-form (  
  
).[1]
- Proton NMR (  
  
-NMR):
  - Dissolve sample in DMSO-d6.
  - Verify the absence of the ammonium protons (  
  
) which typically appear at  
  
ppm in the non-deuterated salt.[1]
  - The spectrum should be essentially silent except for residual solvent peaks or impurities.  
[1]

## References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16212195, **Hydroxylamine-d3 deuteriochloride**. Retrieved from [\[Link\]](#)
- European Chemicals Agency (ECHA). Registration Dossier: Hydroxylamine hydrochloride (CAS 5470-11-1) - Safety & Hazards.[1] (Applied to deuterated analog). Retrieved from [\[Link\]](#)[1]

### *Need Custom Synthesis?*

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).*

## Sources

- [1. Hydroxylamine-d3 deuteriochloride | ClH4NO | CID 16212195 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)

- [2. angenesci.com \[angenesci.com\]](#)
- [3. 15588-23-5 CAS MSDS \(HYDROXYLAMINE-D3 DEUTERIOCHLORIDE\) Melting Point Boiling Point Density CAS Chemical Properties \[chemicalbook.com\]](#)
- [4. Hydroxylamine-d3 DCI, CDN 5 g | Buy Online | CDN | Fisher Scientific \[fishersci.fi\]](#)
- [5. GSRS \[precision.fda.gov\]](#)
- [6. Hydroxylamine-d3 hydrochloride \(hydroxylamine hydrochloride-d3; hydroxylamine hydrochloride-d3\) | Monoamine Oxidase | 15588-23-5 | Invivochem \[invivochem.com\]](#)
- [7. Hydroxylamine HCl | ClH4NO | CID 21645 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [8. pharmaffiliates.com \[pharmaffiliates.com\]](#)
- To cite this document: BenchChem. [Technical Guide: Hydroxylamine-d3 Deuteriochloride]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b093119#hydroxylamine-d3-deuteriochloride-cas-number\]](https://www.benchchem.com/product/b093119#hydroxylamine-d3-deuteriochloride-cas-number)

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)